5-Bromo-3,4-dimethylpyridin-2(1H)-one
Overview
Description
5-Bromo-3,4-dimethylpyridin-2(1H)-one is a chemical compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dimethylpyridin-2(1H)-one typically involves the bromination of 3,4-dimethylpyridin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually include maintaining a temperature range of 0-25°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. This ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,4-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 3,4-dimethylpyridin-2(1H)-one.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
Substitution: Formation of 5-substituted-3,4-dimethylpyridin-2(1H)-one derivatives.
Oxidation: Formation of 3,4-dimethylpyridine-2-carboxylic acid or 3,4-dimethylpyridine-2-aldehyde.
Reduction: Formation of 3,4-dimethylpyridin-2(1H)-one.
Scientific Research Applications
5-Bromo-3,4-dimethylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylpyridin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and applications.
5-Chloro-3,4-dimethylpyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Fluoro-3,4-dimethylpyridin-2(1H)-one: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
Uniqueness
5-Bromo-3,4-dimethylpyridin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in various applications.
Biological Activity
5-Bromo-3,4-dimethylpyridin-2(1H)-one, with the CAS number 197367-83-2, is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C7H8BrN
Molecular Weight: 202.05 g/mol
IUPAC Name: this compound
The compound features a bromine atom at the 5-position and two methyl groups at the 3 and 4 positions of the pyridine ring. This unique structure may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been shown to exhibit:
- Enzyme Inhibition: The compound acts as an inhibitor for certain histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression.
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of various bacterial strains.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
HDAC Inhibition | IC50 values ranging from 0.13 µM to 0.31 µM | |
Antimicrobial | Inhibition of bacterial growth | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: HDAC Inhibition
A study conducted on a series of pyridine derivatives demonstrated that this compound exhibited significant HDAC inhibitory activity. The compound's IC50 values were comparable to known inhibitors, indicating its potential as a therapeutic agent in cancer treatment. The study highlighted modifications in the capping group that affected HDAC activity, suggesting a structure-activity relationship that could be exploited for drug design .
Case Study 2: Antimicrobial Properties
Research investigating the antimicrobial effects of various pyridine derivatives found that this compound inhibited the growth of specific bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 3: Cytotoxicity in Cancer Cells
In vitro tests revealed that the compound induced apoptosis in several leukemia cell lines. The observed IC50 for apoptosis induction was significantly lower than that of standard HDAC inhibitors, suggesting enhanced efficacy in promoting cancer cell death .
Properties
IUPAC Name |
5-bromo-3,4-dimethyl-1H-pyridin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-5(2)7(10)9-3-6(4)8/h3H,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIDDSJVNIIEGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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